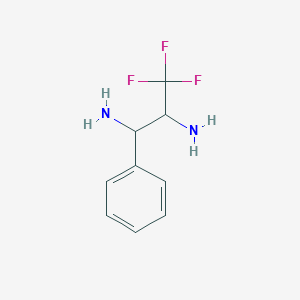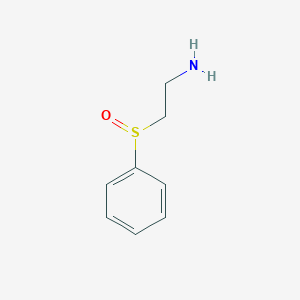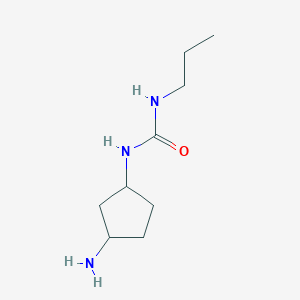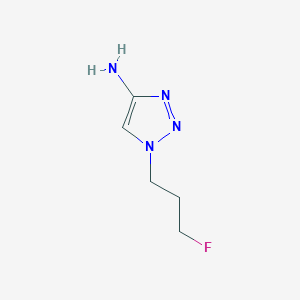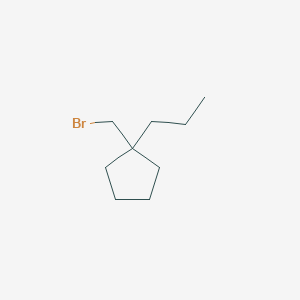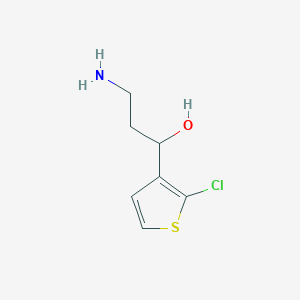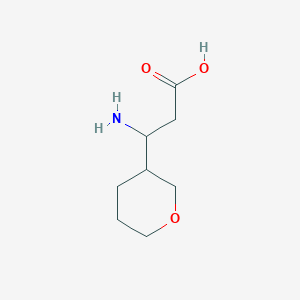
3-Amino-3-(oxan-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(oxan-3-yl)propanoic acid is an organic compound with the molecular formula C8H15NO3 It is a derivative of propanoic acid, featuring an amino group and an oxan-3-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(oxan-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired compound in good yields and avoids the use of environmentally harmful reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
3-Amino-3-(oxan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxan-3-yl group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the oxan-3-yl group can produce different functionalized compounds.
科学研究应用
3-Amino-3-(oxan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Amino-3-(oxan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the oxan-3-yl group may influence the compound’s overall conformation and reactivity. These interactions can affect various biological processes and pathways, making the compound a subject of interest in pharmacological studies.
相似化合物的比较
Similar Compounds
3-Amino-3-(oxan-4-yl)propanoic acid: A closely related compound with a similar structure but different positioning of the oxan group.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Another similar compound with a hydroxyphenyl group instead of an oxan group.
Uniqueness
3-Amino-3-(oxan-3-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and an oxan-3-yl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
3-amino-3-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11) |
InChI 键 |
GRAWQBBFVHXKLG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(COC1)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165763.png)
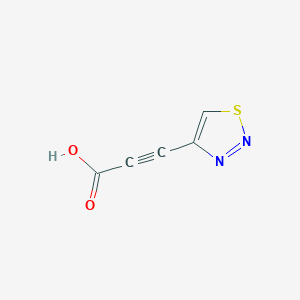
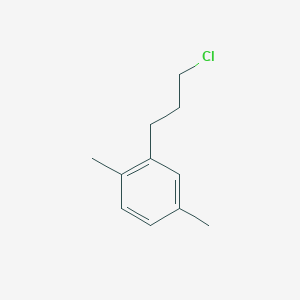
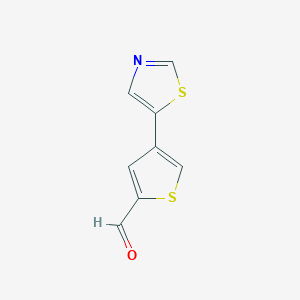
![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
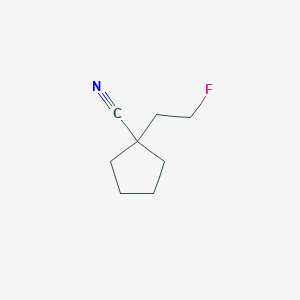
![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
